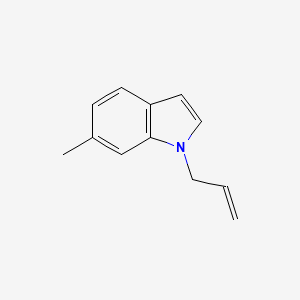

1-(1-Benzothienphen-5-yl)-1H-pyrrole

Overview

Description

“1-(1-Benzothiophen-5-yl)ethanone” is a compound that has been mentioned in various sources . It has the molecular formula C10H8OS .

Molecular Structure Analysis

The molecular structure of “1-(1-Benzothiophen-5-yl)ethanone” has been analyzed . It has an average mass of 176.235 Da and a monoisotopic mass of 176.029587 Da .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone” have been analyzed . It is a solid with a brown appearance .

Scientific Research Applications

1. Antitubercular Agents

A study conducted by Joshi et al. (2015) synthesized various pyrrole derivatives, including those related to 1-(1-Benzothienphen-5-yl)-1H-pyrrole, as potential antitubercular agents. Their research indicated that these compounds demonstrated moderate to good antitubercular activity, making them promising candidates for further development in tuberculosis treatment (Joshi et al., 2015).

2. Electrochromic and Fluorescent Polymers

Cihaner and Algi (2008) researched processable conducting polymers based on thienylpyrrole, which includes derivatives like this compound. These polymers exhibit multielectrochromic behavior and fluorescence, making them useful in various device applications, such as display technologies (Cihaner & Algi, 2008).

3. Conducting Polymers

Pandule et al. (2014) synthesized a series of conducting polymers based on derivatives similar to this compound. These polymers demonstrated electronic transitions indicative of their potential in electronics and optoelectronics, highlighting the versatility of such compounds in technological applications (Pandule et al., 2014).

4. Electropolymerization Studies

Larmat et al. (1996) investigated the electropolymerization of pyrrole derivatives, which is relevant to the study of this compound. This research provides insights into the polymerization behavior and electroactive properties of these compounds, which are crucial for their application in conductive materials (Larmat et al., 1996).

5. Crystal Structure Analysis

Silva et al. (2012) conducted an ab initio crystal structure determination of chain functionalized pyrroles, which is relevant for understanding the structural properties of compounds like this compound. This research is critical for the development of new materials with specific structural requirements (Silva et al., 2012).

Mechanism of Action

Target of Action

The primary target of 1-(1-Benzothienphen-5-yl)-1H-pyrrole, also known as edonerpic maleate, is the Collapsin Response Mediator Protein 2 (CRMP2) . CRMP2 is a microtubule-associated protein that plays a crucial role in the expression of chronic pain by regulating voltage-gated calcium and sodium channels .

Mode of Action

Edonerpic maleate interacts with CRMP2 and has the potential to decrease its phosphorylation level in cortical tissues .

Biochemical Pathways

The compound affects the biochemical pathways related to neurodegenerative diseases such as Alzheimer’s disease . It has neuroprotective properties and prevents neurodegeneration induced by Amyloid-beta protein . Accumulation of Amyloid-beta protein is considered to be central to the pathogenesis of Alzheimer’s disease .

Result of Action

The molecular and cellular effects of this compound’s action are primarily neuroprotective. It has been developed for the treatment of Alzheimer’s disease . It was found to be ineffective in reversing post-surgical allodynia in male and female mice .

Safety and Hazards

Future Directions

Properties

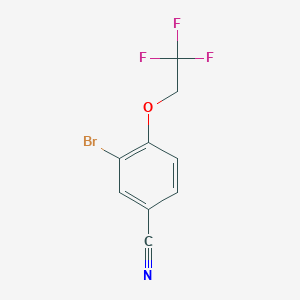

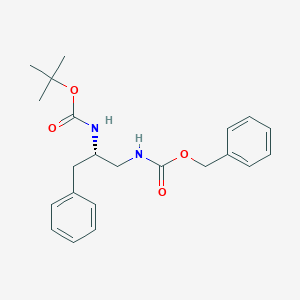

IUPAC Name |

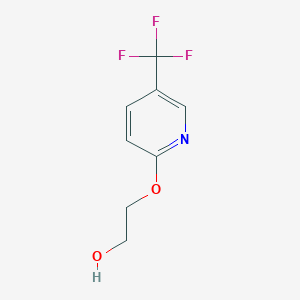

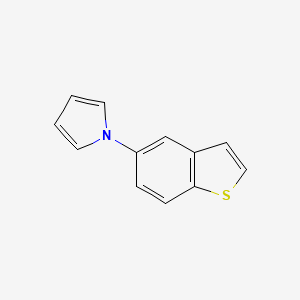

1-(1-benzothiophen-5-yl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c1-2-7-13(6-1)11-3-4-12-10(9-11)5-8-14-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUSCUMKENVSRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC3=C(C=C2)SC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.